REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([S:12](Cl)(=[O:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[NH3:16]>C(Cl)Cl>[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([S:12](=[O:14])(=[O:13])[NH2:16])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
613 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=C(C=CC=C12)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a white solid
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography upon silica gel (preabsorbed)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C(C=CC=C12)S(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.85 mmol | |
AMOUNT: MASS | 206 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |